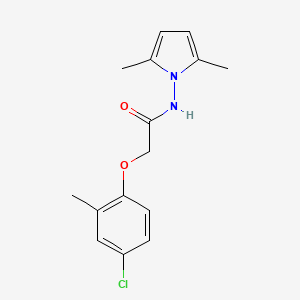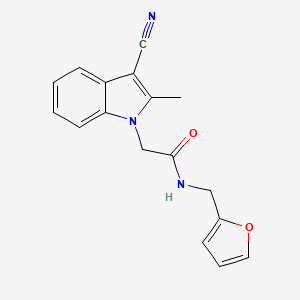![molecular formula C16H24N2O2 B5579783 (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole](/img/structure/B5579783.png)
(3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolo[2,3-c]pyrrole core, which is a bicyclic structure, and is substituted with a methoxy and methoxymethyl group on the phenyl ring. The stereochemistry of the compound is specified by the (3aS,6aS) configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the pyrrolo[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the phenyl ring: The phenyl ring with methoxy and methoxymethyl substituents can be introduced via a Friedel-Crafts alkylation reaction.
Stereochemical control: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (3aS,6aS) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrolo[2,3-c]pyrrole core can be reduced to form a more saturated bicyclic structure.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a more saturated bicyclic structure.
Substitution: Formation of new compounds with different functional groups replacing the methoxymethyl group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
(3aS,6aS)-1-[[4-methoxyphenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
(3aS,6aS)-1-[[4-hydroxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole: Contains a hydroxy group instead of a methoxy group, which may alter its chemical properties and interactions.
Uniqueness
The presence of both methoxy and methoxymethyl groups on the phenyl ring, along with the specific stereochemistry, makes (3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole unique
特性
IUPAC Name |
(3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-11-14-7-12(3-4-16(14)20-2)10-18-6-5-13-8-17-9-15(13)18/h3-4,7,13,15,17H,5-6,8-11H2,1-2H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPVAIJEWGYTQ-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCC3C2CNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)CN2CC[C@@H]3[C@H]2CNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5579725.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)
![n-Benzyl-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B5579748.png)
![1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]-3-(piperidin-1-YL)propan-2-OL](/img/structure/B5579763.png)
![2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5579768.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![(E)-1-[3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5579794.png)

![N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B5579797.png)
